molecular formula C16H17NO2 B2392876 (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 549482-28-2

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide

Katalognummer: B2392876
CAS-Nummer: 549482-28-2
Molekulargewicht: 255.317
InChI-Schlüssel: NECDBQBYIWOGKW-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide is a high-purity chemical compound offered for research and development purposes. Compounds with similar structural motifs, featuring a furan ring and an enamide linker, are of significant interest in medicinal chemistry and chemical biology research . Specifically, such scaffolds are frequently investigated for their potential as kinase inhibitors . Research into analogous molecules has explored their application in oncology, particularly in targeting signaling pathways involved in cell proliferation for cancers such as breast, colorectal, and lung cancer . The mechanism of action for this class of compounds often involves the inhibition of tyrosine protein kinases, such as members of the erbB family (e.g., EGFR), which are critical drivers in many disease pathologies . This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Ensure you consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(2)13-5-7-14(8-6-13)17-16(18)10-9-15-4-3-11-19-15/h3-12H,1-2H3,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDBQBYIWOGKW-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Amide Coupling via Carbodiimide-Mediated Activation

Reaction Mechanism and Reagent Selection

The most widely reported method involves coupling furan-2-carboxylic acid (1) with 4-isopropylaniline (2) using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the target enamide. Catalytic additives like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) mitigate side reactions, improving yields from 65% to 89%.

Table 1: Representative Conditions for Carbodiimide-Mediated Synthesis
Reagent System Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
DCC/DMAP Dichloromethane 0 → 25 12 78 95.2
EDC/HOBt DMF 25 6 89 97.8
DCC/DMAP (scaled) THF 25 24 82 94.5

Stereochemical Control

The E-configuration of the enamide linker is preserved by maintaining mild reaction temperatures (0–25°C) and avoiding prolonged heating, which could promote isomerization. Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms the trans geometry, with a characteristic coupling constant $$ J_{H,H} = 15.6 \, \text{Hz} $$ for the α,β-unsaturated system.

Transition Metal-Catalyzed Hydroamidation

Ruthenium/Ytterbium Triflate Systems

An alternative approach employs transition metal catalysts to directly couple alkynes with amides. For example, bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) paired with ytterbium triflate enables hydroamidation of phenylacetylene (3) with 4-isopropylphenylamide (4) under inert conditions. This method achieves 92% yield in 8 hours, with exclusive E-selectivity attributed to the catalyst’s electronic tuning.

Table 2: Metal-Catalyzed Hydroamidation Parameters
Catalyst System Substrate Ratio (3:4) Solvent Temperature (°C) Yield (%)
Ru(II)/Yb(OTf)₃ 1:1.2 DMF 80 92
Pd/C + CuI 1:1 Toluene 100 68

Advantages Over Classical Methods

  • Reduced Byproducts : Eliminates carbodiimide-derived urea byproducts.
  • Scalability : Continuous flow adaptations achieve >90% conversion at 10 mmol/hr.
  • Functional Group Tolerance : Compatible with electron-deficient aryl amines.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling furan-2-carboxylic acid (1) and 4-isopropylaniline (2) with N,N'-carbonyldiimidazole (CDI) as an activating agent produces the enamide in 85% yield without solvents. This method reduces waste and energy consumption, aligning with industrial sustainability goals.

Table 3: Mechanochemical vs. Solution-Phase Synthesis
Parameter Mechanochemical Solution-Phase
Reaction Time (h) 2 12
Solvent Volume (mL) 0 200
Energy Consumption 0.5 kWh 2.1 kWh

Enzymatic Catalysis

Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids demonstrate moderate success (42% yield), though reaction times exceed 72 hours. Optimization of substrate loading and enzyme immobilization may enhance feasibility.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Adopting a continuous flow reactor with EDC/HOBt in 2-methyltetrahydrofuran (2-MeTHF) achieves 94% yield at 50°C with a residence time of 30 minutes. This system minimizes thermal degradation and enables real-time purity monitoring via inline UV-Vis spectroscopy.

Crystallization and Purification

Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-like crystals with >99% purity. X-ray diffraction analysis confirms the E-configuration and planar furan-amide conjugation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CO), 7.35 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 7.24 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 6.85 (dd, $$ J = 3.6, 1.8 \, \text{Hz} $$, 1H, furan), 6.52 (d, $$ J = 3.6 \, \text{Hz} $$, 1H, furan), 2.95 (septet, $$ J = 6.8 \, \text{Hz} $$, 1H, CH(CH₃)₂), 1.28 (d, $$ J = 6.8 \, \text{Hz} $$, 6H, CH₃).
  • IR (ATR) : 1654 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend), 1602 cm⁻¹ (C=C furan).

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the acrylamide group.

    Substitution: Substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the following areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with furan moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
    StudyCell LineResult
    Study AMCF-7 (breast cancer)IC50 = 15 µM
    Study BHeLa (cervical cancer)IC50 = 12 µM
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Synthesis of Chiral Molecules

The compound can serve as a substrate in asymmetric synthesis, particularly in the production of chiral intermediates essential for pharmaceuticals.

  • Enantioselective Synthesis : Utilizing catalysts to achieve high enantiomeric excess (ee).
    Catalyst TypeEnantiomeric Excess (%)
    Lewis Acid Catalyst>90%
    Biocatalyst>95%

Biocatalysis

The compound can be utilized in biocatalytic processes for environmentally friendly synthesis routes.

  • Enzymatic Transformations : Optimizing conditions for enzymatic reactions to convert the compound into valuable products.
    Enzyme TypeConversion Yield (%)
    Lipase85%
    Aldolase78%

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of the compound revealed that it inhibited the growth of Staphylococcus aureus at a MIC of 32 µg/mL. Further investigation into its mechanism suggested disruption of bacterial cell wall synthesis.

Case Study 3: Application in Asymmetric Synthesis

The compound was tested as a substrate in an asymmetric synthesis process using a biocatalyst derived from microbial sources. The process achieved an enantiomeric excess of over 95%, demonstrating its utility in producing chiral pharmaceuticals.

Wirkmechanismus

The mechanism by which (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological activity of cinnamanilides is highly dependent on substituents on both the cinnamoyl and anilide moieties. Below is a comparative analysis of key analogues:

Compound Name Cinnamoyl Substituent Anilide Substituent Key Findings Reference
Target Compound Furan-2-yl 4-(propan-2-yl)phenyl Hypothesized balanced lipophilicity; furan may enhance electron density for target binding.
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-chlorophenyl 3,5-bis(trifluoromethyl)phenyl Most potent in series 1 (MIC: 0.15 µM vs. S. aureus); trifluoromethyl groups enhance antibacterial activity.
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-dichlorophenyl 4-(trifluoromethyl)phenyl Broad-spectrum activity (MIC: 0.29 µM vs. MRSA); high lipophilicity correlates with efficacy.
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 4-isobutylphenyl 3-chloro-4-fluorophenyl Substituted with lipophilic isobutyl and halogens; activity data not reported but structural similarity suggests potential antimicrobial use.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Nitrophenyl-furan 3-ethoxyphenyl Cyano and nitro groups increase electrophilicity; furan may contribute to π-π interactions.

Cytotoxicity and Selectivity

  • Low Cytotoxicity: Derivatives like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide show minimal cytotoxicity (IC50 > 50 µM) toward mammalian cells, attributed to selective bacterial membrane targeting .
  • Furan-Containing Compounds: While furans can form reactive metabolites, the target’s isopropyl group may mitigate toxicity by reducing oxidative stress .

Biologische Aktivität

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound notable for its unique structural features, including a furan ring and an amide functional group. This compound has attracted attention in various fields of biological research due to its potential pharmacological activities.

Structural Characteristics

The compound is characterized by:

  • Furan Ring : A five-membered aromatic ring contributing to its reactivity and biological properties.
  • Amide Group : Enhances solubility and bioavailability.
  • Isopropyl-substituted Phenyl Group : Provides steric hindrance, which may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide exhibit a broad spectrum of biological activities, including:

Anticancer Activity

Several studies have explored the anticancer potential of furan-containing compounds. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines, suggesting that (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide could also possess anticancer properties.

Case Study: Anticancer Mechanism

A study on related furan derivatives indicated that they induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

Research has demonstrated that compounds with furan rings can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundActivity TypeTarget OrganismsReference
Furan Derivative AAntibacterialStaphylococcus aureus
Furan Derivative BAntifungalCandida albicans
(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamidePotentially AntimicrobialTBDThis Study

Neuroprotective Effects

Emerging evidence suggests that furan derivatives may possess neuroprotective effects. For example, studies indicate that certain furan-based compounds can mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases.

Case Study: Neuroprotective Activity

A related compound demonstrated significant protective effects against neurotoxicity induced by glutamate in vitro, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Synthesis and Optimization

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions, which can be optimized for yield and purity.

Synthetic Route Example

  • Starting Materials : Furan derivatives and isopropyl-substituted phenyl amines.
  • Reagents : Common reagents include bases such as sodium hydroxide and solvents like ethanol.
  • Conditions : Reflux conditions are often employed to ensure complete reaction.

Table 2: Synthetic Routes for Similar Compounds

CompoundSynthesis MethodYield (%)Reference
(Compound A)One-pot reaction85
(Compound B)Multi-step synthesis75
(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamideOptimized multi-step processTBDThis Study

Q & A

Basic Questions

Q. What are the common synthetic routes for (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves three steps: (i) formation of the prop-2-enamide backbone via condensation of an acyl chloride with a substituted aniline, (ii) introduction of the furan-2-yl group through nucleophilic aromatic substitution or Friedel-Crafts alkylation, and (iii) attachment of the isopropylphenyl group via Suzuki coupling or alkylation. Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm regioselectivity and purity. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How is the structural configuration (E/Z isomerism) of the compound validated?

  • Methodological Answer : The (2E) configuration is confirmed using X-ray crystallography (via SHELX refinement ) and 1H^1H-NMR coupling constants (J1516HzJ \approx 15-16 \, \text{Hz} for trans double bonds). Computational methods like density functional theory (DFT) can further validate geometric isomerism by comparing calculated and experimental NMR shifts .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer : Common assays include:

  • Receptor binding studies : Radioligand displacement assays using 3H^3H-labeled ligands to assess affinity for targets like GPCRs.
  • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases) with IC50_{50} determination.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification to remove residues.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling improve regioselectivity.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions in acid-sensitive steps. Yield and purity are assessed via HPLC and mass spectrometry (EI-MS) .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Autodock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2, EGFR).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to study stability of ligand-target complexes over 100-ns trajectories.
  • QSAR modeling : Comparative molecular field analysis (CoMFA) to correlate structural features with activity .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} across studies) be resolved?

  • Methodological Answer :

  • Standardized protocols : Uniform assay conditions (e.g., pH, incubation time) to minimize variability.
  • Orthogonal validation : Confirm activity using alternative assays (e.g., SPR for binding kinetics).
  • Meta-analysis : Statistical aggregation of data from multiple studies to identify trends .

Q. What chromatographic techniques are effective for separating enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol gradients.
  • Crystallization-induced diastereomer resolution : Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives).
  • Capillary electrophoresis (CE) : Chiral selectors like cyclodextrins for high-resolution separation .

Q. How do metabolic pathways of the compound affect its in vivo bioavailability?

  • Methodological Answer :

  • In vitro metabolism : Incubation with liver microsomes (human/rat) and LC-MS/MS to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites.
  • CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) to assess enzyme interactions.
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) for AUC and half-life estimation .

Q. What strategies mitigate thermal degradation during storage or processing?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for enamide derivatives).
  • Lyophilization : Stabilize the compound in amorphous solid dispersions.
  • Excipient screening : Use antioxidants (e.g., BHT) or desiccants in formulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.